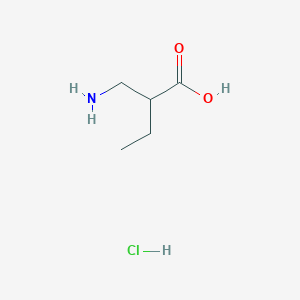

2-(Aminomethyl)butanoic acid hydrochloride

説明

特性

IUPAC Name |

2-(aminomethyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLAGEBUTYNRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Biotransformation and Esterification Followed by Ammonolysis

A well-documented method starts with L-threonine as the raw material, which is biotransformed into L-2-aminobutyric acid. This amino acid is then converted into its methyl ester hydrochloride via esterification using thionyl chloride and methanol under controlled temperature conditions (4°C to 20°C, over 15 hours). The methyl ester hydrochloride is subsequently subjected to ammonolysis with saturated ammoniacal liquor at 0–4°C for 18 hours to yield the target amide hydrochloride with high purity (99.3%) and good yield (86.0%).

Process Summary Table:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Biotransformation | L-threonine to L-2-aminobutyric acid (enzymatic) | N/A | N/A | N/A | N/A |

| Esterification | L-2-aminobutyric acid + thionyl chloride + MeOH | 4–20°C | 15 hours | >99% conv. | N/A |

| Ammonolysis | Ester + saturated NH3 solution | 0–4°C | 18 hours | 86.0 | 99.3 |

This method benefits from mild conditions and high selectivity, producing a white solid product suitable for further applications.

Enzymatic Resolution of Racemic N-Protected 2-Aminobutyric Acid

Another advanced approach involves the selective enzymatic hydrolysis of racemic N-protected 2-aminobutyric acid derivatives using L-specific acylase enzymes derived from microorganisms such as Thermococcus litorolis or Aspergillus melleus. This biocatalytic process selectively hydrolyzes one enantiomer, allowing for the isolation of optically pure (S)-2-aminobutyric acid. The reaction is typically performed in aqueous media at pH 6.5–9.5 and temperatures ranging from 60°C to 85°C for 1 to 24 hours.

Following enzymatic hydrolysis, the mixture contains (S)-2-aminobutyric acid and unreacted (R)-N-protected amino acid, which can be separated by crystallization or solvent extraction. The (S)-2-aminobutyric acid can then be converted to its methyl ester by treatment with thionyl chloride and methanol, followed by ammonolysis to yield this compound or related amide derivatives.

| Parameter | Range/Value |

|---|---|

| Enzyme source | Thermococcus litorolis, Aspergillus melleus |

| pH | 6.5 – 9.5 |

| Temperature | 60°C – 85°C |

| Reaction time | 1 – 24 hours |

| Substrate concentration | 100 – 500 g/L |

| Separation methods | Crystallization, solvent extraction |

This enzymatic process is advantageous for producing enantiomerically pure compounds, which are critical for pharmaceutical applications.

Conversion to Hydrochloride Salt

The free amino acid or amide obtained from the above methods can be converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step enhances the compound's stability and facilitates its isolation as a crystalline solid.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Biotransformation + Esterification + Ammonolysis | L-threonine → L-2-aminobutyric acid | Chemical + enzymatic | High purity, good yield, mild conditions | Requires biotransformation setup |

| Enzymatic Resolution of Racemic N-Protected Acid | Racemic N-benzoyl-2-aminobutyric acid | Enzymatic hydrolysis | Produces optically pure isomer, scalable | Requires enzyme sourcing and optimization |

Research Findings and Notes

- The biotransformation route using L-threonine allows for sustainable and selective production of L-2-aminobutyric acid, which is a key intermediate for the target compound.

- Enzymatic resolution methods using acylases provide a green and highly selective approach to obtain enantiomerically pure amino acids, which can be further converted to the hydrochloride salt.

- Esterification with thionyl chloride and methanol is a critical step that must be carefully controlled to avoid side reactions and ensure high conversion.

- Ammonolysis under cold conditions (0–4°C) ensures high purity and yield of the amide hydrochloride.

- The enzymatic methods allow for recycling of the unreacted enantiomer via racemization, improving overall efficiency.

化学反応の分析

Types of Reactions: 2-(Aminomethyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学的研究の応用

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(Aminomethyl)butanoic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, including antiepileptic drugs like Levetiracetam. The compound's structure allows for modifications that enhance the pharmacological properties of the resulting drugs .

1.2. Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders such as epilepsy and neuropathic pain. Its ability to modulate neurotransmitter systems, particularly GABAergic signaling, is of particular interest .

Biochemical Research

2.1. Biochemical Pathways

The compound is utilized in studies investigating amino acid metabolism and its role in various biochemical pathways. Its derivatives can serve as substrates or inhibitors in enzymatic reactions, helping to elucidate metabolic processes .

2.2. Interaction Studies

Investigations into the interactions between this compound and other biomolecules have provided insights into its potential as a modulator of biological activity, influencing enzyme function and receptor interactions .

Case Studies

Summary of Findings

The applications of this compound extend across pharmaceutical development, biochemical research, and therapeutic interventions:

- Pharmaceutical Development: It is integral in synthesizing various APIs, particularly for neurological conditions.

- Biochemical Research: Serves as a tool for studying metabolic pathways and enzyme interactions.

- Therapeutic Potential: Demonstrated efficacy in preclinical studies for conditions like epilepsy and antimicrobial resistance.

作用機序

The mechanism of action of 2-(Aminomethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

類似化合物との比較

Table 1: Comparative Analysis of 2-(Aminomethyl)butanoic Acid Hydrochloride and Analogues

Key Differences in Physicochemical Properties

Solubility and Polarity: The benzoic acid derivative (CAS 10017-39-7) exhibits higher hydrophilicity due to the aromatic carboxylic acid group, whereas the benzylamino analogue (CAS 1396964-70-7) is more lipophilic . The methoxy-substituted compound (CAS 3311-01-1) likely has improved water solubility compared to non-polar derivatives .

Thermal Stability: 2-(Aminomethyl)benzoic acid hydrochloride has a high melting point (219–225°C), attributed to strong intermolecular interactions in the crystalline lattice .

Reactivity :

- Ester-containing compounds (e.g., CAS 1135219-29-2) are prone to hydrolysis under acidic or basic conditions, unlike carboxylic acid derivatives .

生物活性

2-(Aminomethyl)butanoic acid hydrochloride, also known as a derivative of the amino acid family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural properties, including an amino group and a carboxylic acid functional group, which contribute to its solubility and reactivity in biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHClNO. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property is crucial for its application in various biological and chemical research contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that this compound may provide neuroprotection, potentially making it a candidate for treating neurodegenerative diseases. It appears to modulate synaptic transmission and may influence neurotransmitter release mechanisms.

- Antiepileptic Properties : While the precise mechanisms remain partially understood, the compound is thought to influence neuronal excitability and synaptic transmission without directly interacting with the GABAergic system, which is a common target for many antiepileptic drugs.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound itself is limited .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

- Modulation of Synaptic Transmission : The compound is believed to affect the release of neurotransmitters at synaptic junctions, which could underlie its neuroprotective and antiepileptic effects.

- Potential Interaction with Enzymatic Pathways : Some studies have suggested possible interactions with various metabolic pathways that could enhance or inhibit certain biological processes .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Neuroprotective Study : A recent study highlighted its potential in protecting neurons from oxidative stress, suggesting that it could be beneficial in models of neurodegeneration.

- Antiepileptic Investigation : Research has focused on the compound's ability to reduce seizure activity in animal models, indicating a promising profile for further development as an antiepileptic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobutanoic Acid | CHNO | Lacks additional methyl group; simpler structure. |

| 3-Aminobutanoic Acid | CHNO | Different position of amino group; affects activity. |

| 4-Aminobutanoic Acid | CHNO | Similar functional groups but different position. |

| 2-Amino-4-methylbutanoic Acid | CHNO | Contains a methyl group at fourth carbon; affects solubility. |

The structural configuration of this compound—combining both an aminomethyl group and a carboxylic acid functionality—plays a significant role in its unique reactivity and biological profile compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-(Aminomethyl)butanoic acid hydrochloride, considering enantiomeric purity?

- Methodological Answer : Enantioselective synthesis is critical for maintaining biological relevance. Techniques such as asymmetric hydrogenation or chiral auxiliary-mediated synthesis under controlled pH and temperature conditions (e.g., anhydrous solvents, inert atmosphere) can preserve stereochemistry . Multi-step routes involving protection/deprotection of functional groups (e.g., amino and carboxyl groups) may enhance yield and purity. Characterization via chiral HPLC or polarimetry is recommended to confirm enantiomeric excess .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify backbone structure and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C5H12ClNO2) and detect impurities .

Q. What are the recommended storage conditions to ensure the compound's stability over time?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Avoid moisture to prevent hydrolysis of the hydrochloride salt. Periodic stability testing via HPLC is advised to monitor degradation (e.g., formation of free amine or carboxylic acid derivatives) .

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological mechanism of action of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [3H]-GABA in neuronal membranes) to evaluate affinity for GABA receptors .

- In Vitro Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells expressing GABA receptor subtypes to measure ion channel modulation .

- Metabolic Stability : Incubation with liver microsomes to assess CYP450-mediated metabolism and half-life .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, boronic acid groups) to explore steric and electronic effects. For example, branching at the β-carbon (as in 2-Amino-6-methylheptanoic acid derivatives) may enhance receptor selectivity .

- Biological Screening : Test analogs in dose-response assays (e.g., IC50 for enzyme inhibition, EC50 for receptor activation) and compare with parent compound. Computational modeling (molecular docking) can predict binding modes to prioritize synthetic targets .

Q. What analytical challenges arise in quantifying degradation products, and how can they be addressed?

- Methodological Answer :

- Degradation Pathways : Hydrolysis (e.g., cleavage of the hydrochloride salt) and oxidation (e.g., amine to nitroso derivatives) are common. Use stability-indicating methods like UPLC-MS/MS with gradient elution to separate degradation products .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H2O2) to identify labile sites. Quantify degradation using validated LC-MS protocols with internal standards (e.g., deuterated analogs) .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Variations in buffer pH, cell lines, or receptor isoforms (e.g., GABA-A vs. GABA-B) can skew results. Cross-validate findings using orthogonal assays (e.g., fluorescence-based calcium influx vs. electrophysiology) .

- Batch Analysis : Compare purity and enantiomeric excess across studies. Impurities >2% (e.g., from incomplete purification) may confound bioactivity interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。